

Technical Support Center: MT-ATP6 Sequencing

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Compound of Interest

Compound Name: AT6

Cat. No.: B3067984

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-ATP6 sequencing data.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts in MT-ATP6 sequencing data?

The most significant artifacts encountered during MT-ATP6 sequencing are:

- **Nuclear Mitochondrial Sequences (NUMTs):** These are fragments of mitochondrial DNA that have been inserted into the nuclear genome over evolutionary time.^{[1][2]} Due to their high sequence similarity to authentic mitochondrial DNA (mtDNA), NUMTs can be co-amplified during PCR, leading to false positive variant calls, especially for low-level heteroplasmy.^{[1][3]} NUMTs can range in size from under 100 to nearly the full length of the mitochondrial genome and vary in their similarity to the mtDNA reference sequence.^{[1][3]}
- **Sequencing Errors:** Next-Generation Sequencing (NGS) platforms have inherent error rates that can be difficult to distinguish from true low-frequency variants.^{[5][6]} These errors can arise during PCR amplification in library preparation or during the sequencing process itself.^{[6][7]} Without stringent quality control and bioinformatics filtering, these errors can be misinterpreted as genuine heteroplasmy.^[8]
- **PCR Artifacts:** During the PCR amplification step, errors can be introduced by the DNA polymerase. These artifacts can alter the perceived ratio of different alleles in a sample,

potentially confounding heteroplasmy level quantification.[6]

Q2: How can I differentiate between a true low-level heteroplasmy and a sequencing artifact?

Distinguishing true low-level heteroplasmy from artifacts is a critical challenge.[5][8] Key strategies include:

- **Setting a Variant Allele Frequency (VAF) Threshold:** Many studies establish a minimum VAF to confidently call a variant. For instance, heteroplasmsies at or above 5% are more reliably detected, whereas variants below a 1-2% threshold often suffer from low specificity due to sequencing errors.[8][9]
- **Bioinformatic Filtering:** Implement a robust bioinformatics pipeline. This includes mapping reads to both the mitochondrial (rCRS) and nuclear (hg19/hg38) genomes to identify and filter out reads originating from NUMTs.[9][10] Additionally, filter variants based on quality scores, read depth, and strand bias.[11]
- **Orthogonal Validation:** Validate low-frequency variants (<10%) using an independent method. For example, if a variant is identified by NGS, it can be validated using Sanger sequencing on a PCR product specifically designed to avoid NUMT amplification.[12]
- **Replicate Analysis:** Sequencing technical replicates can help identify random errors. A true heteroplasmy should be consistently detected across replicates, while sequencing artifacts are often stochastic.[13]

Q3: My Sanger sequencing chromatogram for MT-ATP6 shows overlapping peaks. What is the cause?

Overlapping or double peaks in a Sanger chromatogram typically indicate the presence of more than one DNA sequence in the reaction.[14] For MT-ATP6 sequencing, this can be caused by:

- **Heteroplasmy:** The presence of both wild-type and mutant mtDNA will result in overlapping peaks at the variant position. This is a common and expected finding in mitochondrial genetics.[15]

- **Co-amplification of a NUMT:** If the PCR primers amplify both the authentic MT-ATP6 gene and a homologous NUMT, sequence differences between the two will appear as overlapping peaks.[\[4\]](#)
- **Multiple Priming Sites:** If the sequencing primer has more than one binding site on the template DNA, it will generate a mixed signal.[\[14\]](#)
- **Contamination:** The presence of a contaminating DNA template in the sample or PCR reaction.

To troubleshoot, review your primer design to ensure specificity for the mitochondrial target and consider redesigning primers in regions with known NUMT homology. If heteroplasmy is suspected, the finding should be confirmed, potentially with quantitative methods.

Troubleshooting Guides

Issue 1: High number of low-frequency variants detected in NGS data.

This is a common issue that points towards either NUMT contamination or a high sequencing error rate.

Troubleshooting Steps:

- **Assess Raw Read Quality:** Use tools like FastQC to check the quality scores of your raw sequencing data.[\[11\]](#) Low-quality reads are a major source of errors.
- **Implement Stringent Filtering:**
 - Trim adapters and low-quality bases from reads using tools like Trimmomatic or Cutadapt.[\[11\]](#)
 - Align reads to a combined reference of the mitochondrial genome (rCRS) and the nuclear genome (e.g., hg38) to identify and flag reads that map better to the nuclear genome.[\[10\]](#)
- **Optimize the Enrichment Strategy:** If NUMT contamination is persistent, consider optimizing the mtDNA enrichment method. Long-range PCR is highly effective at reducing NUMT co-amplification compared to shorter-range PCR or some capture-based methods.[\[3\]](#)[\[16\]](#)[\[17\]](#)

- **Review Variant Calling Parameters:** Ensure your variant caller is appropriately configured. For mitochondrial data, some callers have specific settings to handle circularity and high coverage. Apply post-calling filters based on quality by depth (QD), strand bias, and mapping quality.[\[11\]](#)

Issue 2: Inconsistent heteroplasmy levels between different samples or tissues.

Heteroplasmy levels can naturally vary between tissues due to random segregation of mitochondria during cell division.[\[18\]](#)[\[19\]](#) However, technical variability can also be a cause.

Troubleshooting Steps:

- **Standardize DNA Input:** Ensure that the amount of input DNA for PCR or library preparation is consistent across samples. Large variations can affect amplification efficiency and bias results.
- **Minimize PCR Cycles:** Use the minimum number of PCR cycles necessary for sufficient yield to avoid amplification bias, where one allele may be amplified more efficiently than another.
- **Use a Quantitative Method:** For precise quantification, employ methods like quantitative PCR (qPCR) or digital droplet PCR (ddPCR), which can provide more accurate measurements of allele frequencies.
- **Biological Consideration:** Be aware that heteroplasmy levels are known to have significant tissue-specific differences. For example, a pathogenic variant might be abundant in muscle but nearly absent in blood.[\[20\]](#) This biological reality is critical for clinical interpretation.[\[19\]](#)
[\[21\]](#)

Data Presentation

Table 1: Characteristics of Nuclear Mitochondrial Sequences (NUMTs) in the Human Genome.

Characteristic	Description	Reference
Number Identified (in silico)	1077 (in HG19 reference)	[3]
Length Range	34 bp to 8,798 bp	[3]
Average Length	240 bp	[3]
Sequence Identity to mtDNA	78% to 100%	[3]
Potentially Affected mtDNA Positions	8,239 (49.7% of the mtDNA genome)	[3]

Table 2: Common Pathogenic MT-ATP6 Variants and Associated Phenotypes.

Variant (m.)	Associated Phenotypes	Median Symptomatic Heteroplasmy (%)	Reference
8993T>G	Leigh Syndrome (LS), NARP	96%	[19]
8993T>C	Leigh Syndrome (LS), NARP	95%	[19]
9176T>C	Leigh Syndrome (LS), NARP, Spastic Paraplegia, Ataxia	100%	[19]
9185T>C	Leigh Syndrome (LS), NARP, Ataxia, Learning Differences	100%	[19]
9205delTA	Leigh Syndrome (LS), Primary Lactic Acidosis	99%	[19]

NARP: Neuropathy, Ataxia, and Retinitis Pigmentosa. Data compiled from a meta-analysis of published cases.

Experimental Protocols

Protocol 1: Long-Range PCR for Whole Mitochondrial Genome Amplification

This method is designed to enrich for mtDNA while minimizing the co-amplification of NUMTs. [\[16\]](#)[\[17\]](#)[\[22\]](#) This protocol generates two large, overlapping amplicons that cover the entire mitochondrial genome.

Materials:

- High-fidelity, long-range DNA polymerase (e.g., KAPA LongRange, Advantage Genomic LA Polymerase Mix)[[17](#)][[23](#)]
- DNA-free PCR-grade water
- Primers (example sets below):
 - Amplicon 1 (~8.5 kb): Fwd: 5'-AAATCTTACCCCGCCTGTTT-3', Rev: 5'-AATTAGGCTGTGGGTGGTTG-3' [[17](#)]
 - Amplicon 2 (~8.5 kb): Fwd: 5'-GCCATACTAGTCTTTGCCGC-3', Rev: 5'-GGCAGGTCAATTTCACTGGT-3' [[17](#)]
- Template DNA (10-50 ng)

Procedure:

- Prepare the PCR master mix in a clean hood to prevent contamination. For a 50 µL reaction, combine:
 - 5 µL of 10x PCR Buffer
 - 1 µL of dNTPs (10 mM stock)
 - 2.5 µL of each Primer (10 µM stock)
 - 0.5-1.0 µL of Long-Range DNA Polymerase
 - Template DNA (e.g., 1 µL of 10 ng/µL)
 - Nuclease-free water to 50 µL
- Set up the thermal cycler with the following conditions (may require optimization):
 - Initial Denaturation: 94°C for 1-2 minutes
 - 30 Cycles:
 - Denaturation: 94-98°C for 15-30 seconds

- Annealing: 56-60°C for 30 seconds
- Extension: 68-72°C for 9 minutes
- Final Extension: 72°C for 5-10 minutes
- Hold: 4°C
- Verify the PCR products by running 5 µL on a 0.8% agarose gel. Two bands of ~8.5 kb should be visible.
- Purify the PCR products using a standard PCR purification kit or gel extraction. The purified DNA is now ready for downstream applications like NGS library preparation or Sanger sequencing.

Protocol 2: Sanger Sequencing of PCR Products

This protocol outlines the steps for standard Sanger sequencing, which remains the gold standard for sequence validation.[\[24\]](#)[\[25\]](#)[\[26\]](#)

Procedure:

- PCR Product Purification:
 - Before sequencing, the PCR product must be purified to remove excess primers and dNTPs.
 - This is typically done using an enzymatic method (e.g., Exonuclease I and Shrimp Alkaline Phosphatase) or a column-based purification kit.[\[24\]](#)
- Sequencing Reaction Setup:
 - In a PCR tube, combine the following for a 20 µL reaction:
 - Purified PCR product (template, 2-10 ng per 100 bp)
 - Sequencing Primer (1 µL of 1-3 µM stock)
 - BigDye™ Terminator Ready Reaction Mix (2 µL)[\[24\]](#)

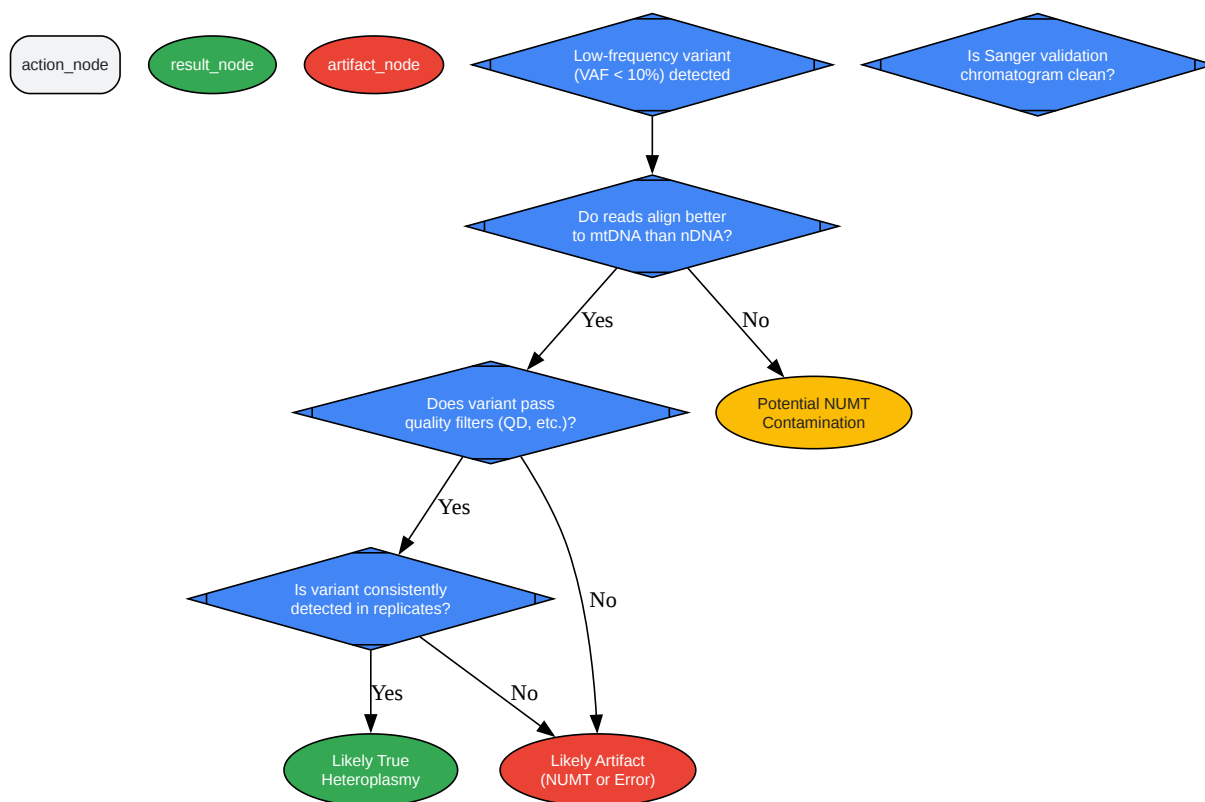
- 5x Sequencing Buffer (as required by kit)
- Deionized water to 20 μ L
- Cycle Sequencing:
 - Run the reaction on a thermal cycler:
 - Initial Denaturation: 96°C for 1 minute
 - 25-30 Cycles:
 - Denaturation: 96°C for 15 seconds
 - Annealing: 50°C for 5 seconds
 - Extension: 60°C for 2-4 minutes
- Sequencing Product Purification:
 - The labeled fragments must be purified to remove unincorporated dye terminators. This is commonly done via ethanol/EDTA precipitation or column purification.
- Capillary Electrophoresis:
 - Resuspend the purified products in highly deionized formamide.
 - Denature at 95°C for 5 minutes and immediately place on ice.
 - Load the samples onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl).[\[25\]](#)
- Data Analysis:
 - Analyze the resulting chromatogram (.ab1 file) with sequencing analysis software (e.g., SnapGene, FinchTV). Check for high-quality, single peaks and investigate any regions with overlapping peaks or low signal.

Visualizations



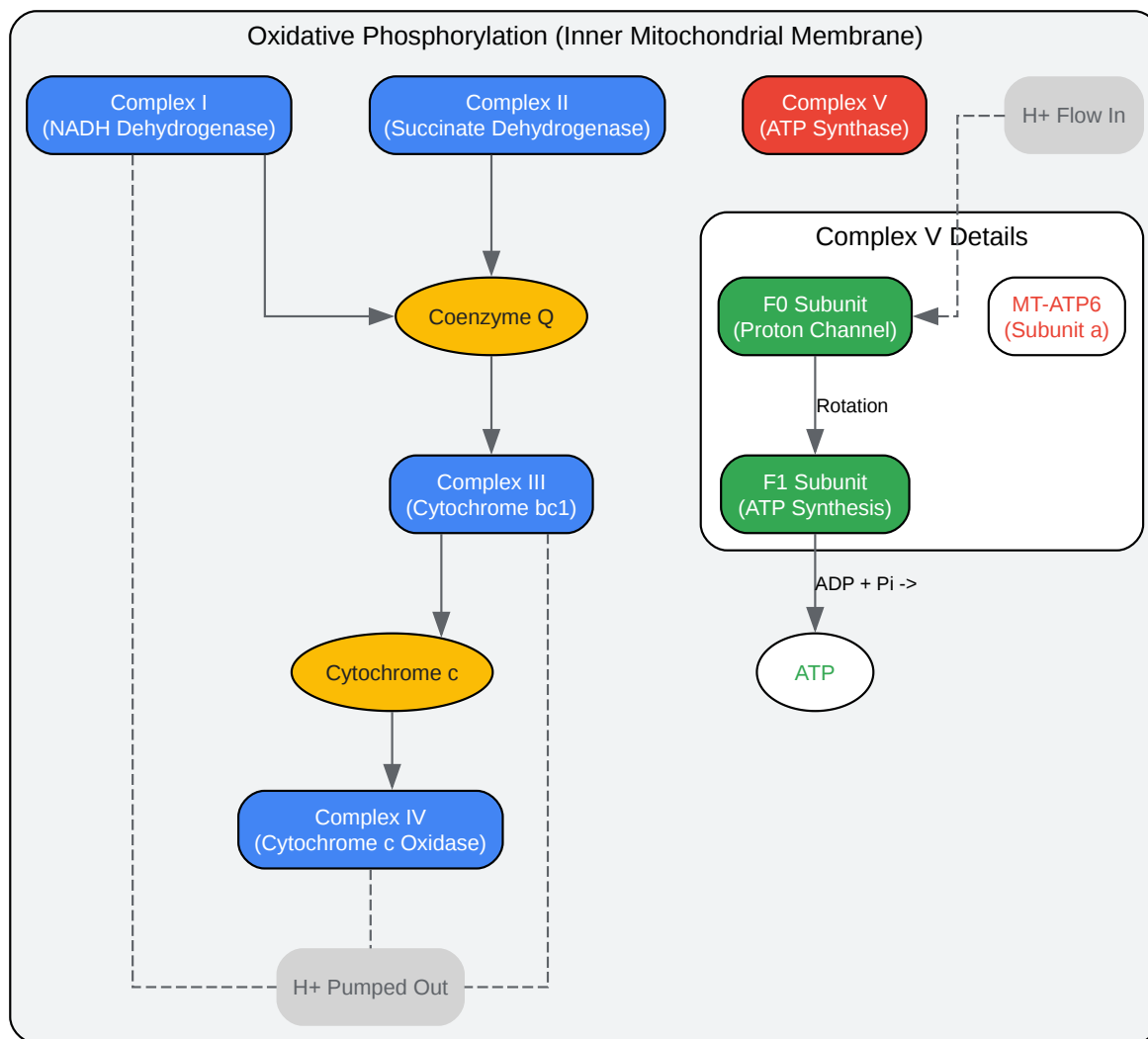
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Caption: NGS workflow for MT-ATP6 sequencing and artifact detection.



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Caption: Troubleshooting logic for low-frequency variant calls.



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Caption: Role of MT-ATP6 within the Oxidative Phosphorylation pathway.

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References

- 1. The Mighty NUMT: Mitochondrial DNA Flexing Its Code in the Nuclear Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fidelity of capture-enrichment for mtDNA genome sequencing: influence of NUMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Impostors: Prevalence and Impacts of NUMTs on Genetic and Evolutionary Studies in Carnivora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detecting Heteroplasmy from High-Throughput Sequencing of Complete Human Mitochondrial DNA Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 8. Next Generation Sequencing to Characterize Mitochondrial Genomic DNA Heteroplasmy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An innovative data analysis strategy for accurate next-generation sequencing detection of tumor mitochondrial DNA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing mitochondrial heteroplasmy using next generation sequencing: A note of caution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mgi-tech.eu [mgi-tech.eu]
- 12. Use of Next-Generation Sequencing for Identifying Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting heteroplasmy from high-throughput sequencing of complete human mitochondrial DNA genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MGH DNA Core [dnacore.mgh.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Extension of Mitogenome Enrichment Based on Single Long-Range PCR: mtDNAs and Putative Mitochondrial-Derived Peptides of Five Rodent Hibernators [frontiersin.org]
- 17. PCR-Free Enrichment of Mitochondrial DNA from Human Blood and Cell Lines for High Quality Next-Generation DNA Sequencing | PLOS One [journals.plos.org]
- 18. Mitochondrial DNA-Associated Leigh Syndrome Spectrum - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MT-ATP6 Mitochondrial Disease Variants: Phenotypic and biochemical features analysis in 218 published cases and cohort of 14 new cases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. Pathogenic variants in MT-ATP6: A United Kingdom–based mitochondrial disease cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A high-throughput Sanger strategy for human mitochondrial genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thermofisher.com [thermofisher.com]
- 26. cd-genomics.com [cd-genomics.com]
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